SNX-2112

Catalog No.
S547967
CAS No.
908112-43-6
M.F
C23H27F3N4O3
M. Wt
464.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SNX-2112

CAS Number

908112-43-6

Product Name

SNX-2112

IUPAC Name

4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzamide

Molecular Formula

C23H27F3N4O3

Molecular Weight

464.5 g/mol

InChI

InChI=1S/C23H27F3N4O3/c1-22(2)10-17-19(18(32)11-22)20(23(24,25)26)29-30(17)13-5-8-15(21(27)33)16(9-13)28-12-3-6-14(31)7-4-12/h5,8-9,12,14,28,31H,3-4,6-7,10-11H2,1-2H3,(H2,27,33)

InChI Key

ZFVRYNYOPQZKDG-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(=O)C1)C(=NN2C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)O)C(F)(F)F)C

Solubility

Soluble in DMSO, not in water

Synonyms

PF 04928473, PF-04928473, PF04928473, SNX 2112, SNX-2112, SNX2112

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=NN2C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)O)C(F)(F)F)C

Description

The exact mass of the compound 4-(6,6-dimethyl-4-oxo-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)-2-((1r,4r)-4-hydroxycyclohexylamino)benzamide is 464.20353 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 4 or More Rings - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Potential Research Areas:

Based on the molecule's structure, some potential research areas for SNX-2112 can be hypothesized:

  • Indazole Derivatives: The indazole ring structure is present in several bioactive molecules. Research could explore if SNX-2112 exhibits similar properties or targets the same biological pathways .
  • Trifluoromethyl Group: The presence of a trifluoromethyl group can influence a molecule's interaction with biological targets. Research could investigate how this group affects SNX-2112's potential activity .

Finding More Information:

  • PubChem: The National Institutes of Health's PubChem database provides some information on SNX-2112, including its chemical structure and identifiers, but detailed research data may be limited .
  • Scientific Literature: Searching scientific databases like ScienceDirect or Scopus using SNX-2112 or its identifiers might reveal research articles describing its properties or potential applications.

SNX-2112 is characterized by its ability to selectively inhibit heat shock protein 90, a molecular chaperone essential for the stability and function of numerous client proteins involved in cell proliferation, survival, and apoptosis. Its chemical formula is C23H27F3N4O3, and it has a molecular weight of approximately 464.49 g/mol. The compound is structurally distinct from other known Hsp90 inhibitors, such as geldanamycin derivatives, which enhances its uniqueness and potential efficacy in clinical applications .

The exact mechanism of action of SNX-2112 is not fully elucidated in publicly available resources. However, based on its structure, it is possible that it interacts with specific proteins or enzymes in the body. Further research is needed to understand its biological targets and how it exerts its effects [, ].

Information regarding the safety profile and potential hazards associated with SNX-2112 is limited in publicly available scientific literature. As with any new compound, caution should be exercised when handling it, and proper laboratory safety protocols should be followed [].

That culminate in the formation of its unique molecular structure. While specific synthetic pathways are proprietary and not fully disclosed in public literature, it is known that the compound was developed through high-throughput screening of compound libraries targeting the purine-binding proteome to identify novel scaffolds that bind selectively to Hsp90's ATP pocket .

SNX-2112 exhibits potent antitumor activity across various cancer cell lines. It has been shown to effectively inhibit tumor growth in models of multiple myeloma and breast cancer. The compound induces apoptosis in cancer cells while sparing normal cells, which is a significant advantage in therapeutic settings. Notably, SNX-2112 has demonstrated greater potency than other Hsp90 inhibitors like 17-allylamino-17-demethoxygeldanamycin, particularly in hematologic malignancies .

SNX-2112's primary application lies in oncology as a potential treatment for various cancers, particularly those characterized by aberrant Hsp90 client protein expression. Clinical trials have explored its efficacy against refractory hematologic malignancies and solid tumors. Additionally, its prodrug form, SNX-5422, enhances oral bioavailability and therapeutic potential .

Studies have indicated that SNX-2112 interacts with several key signaling pathways involved in cancer progression. It inhibits cytokine-induced activation of Akt and extracellular signal-regulated kinase, effectively disrupting survival signals within tumor cells. Furthermore, it downregulates the expression of critical oncogenes like HER2 in breast cancer cells . These interactions underline its potential as a targeted therapy for cancers reliant on these pathways.

Several compounds share similarities with SNX-2112 regarding their mechanism of action as Hsp90 inhibitors:

Compound NameMechanism of ActionUnique Features
17-AAGHsp90 inhibitor; induces client protein degradationNatural product derivative; less potent than SNX-2112
IPI-504Hsp90 inhibitor; blocks unfolded protein responseWater-soluble; used in multiple myeloma treatments
NVP-AUY922Hsp90 inhibitor; potent antitumor activityDeveloped for preclinical breast cancer models

SNX-2112 stands out due to its unique scaffold that does not resemble traditional natural product-based Hsp90 inhibitors. Its ability to induce apoptosis while maintaining selectivity for cancer cells further emphasizes its potential therapeutic advantages over similar compounds .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

3.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

464.20352522 g/mol

Monoisotopic Mass

464.20352522 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

10C9P3FFOW

Other CAS

945626-71-1

Dates

Modify: 2023-08-15
1: Liu KS, Liu H, Qi JH, Liu QY, Liu Z, Xia M, Xing GW, Wang SX, Wang YF. SNX-2112, an Hsp90 inhibitor, induces apoptosis and autophagy via degradation of Hsp90 client proteins in human melanoma A-375 cells. Cancer Lett. 2011 Dec 17. [Epub ahead of print] PubMed PMID: 22182451.
2: Wang SX, Ju HQ, Liu KS, Zhang JX, Wang X, Xiang YF, Wang R, Liu JY, Liu QY, Xia M, Xing GW, Liu Z, Wang YF. SNX-2112, a novel Hsp90 inhibitor, induces G2/M cell cycle arrest and apoptosis in MCF-7 cells. Biosci Biotechnol Biochem. 2011;75(8):1540-5. Epub 2011 Aug 7. PubMed PMID: 21821931.
3: Chinn DC, Holland WS, Yoon JM, Zwerdling T, Mack PC. Anti-tumor activity of the HSP90 inhibitor SNX-2112 in pediatric cancer cell lines. Pediatr Blood Cancer. 2011 Jul 27. doi: 10.1002/pbc.23270. [Epub ahead of print] PubMed PMID: 21796766.
4: Zhai QQ, Gong GQ, Liu Z, Luo Y, Xia M, Xing GW, You XF, Wang YF. Preclinical pharmacokinetic analysis of SNX-2112, a novel Hsp90 inhibitor, in rats. Biomed Pharmacother. 2011 Mar;65(2):132-6. Epub 2010 Dec 30. PubMed PMID: 21227627.
5: Bachleitner-Hofmann T, Sun MY, Chen CT, Liska D, Zeng Z, Viale A, Olshen AB, Mittlboeck M, Christensen JG, Rosen N, Solit DB, Weiser MR. Antitumor activity of SNX-2112, a synthetic heat shock protein-90 inhibitor, in MET-amplified tumor cells with or without resistance to selective MET Inhibition. Clin Cancer Res. 2011 Jan 1;17(1):122-33. PubMed PMID: 21208906; PubMed Central PMCID: PMC3263825.
6: Zhai QQ, Gong GQ, Luo Y, Wang QD, Xia M, Xing GW, Li YC, Jiang JH, Liu Z, Liu QY, Wang YF. Determination of SNX-2112, a selective Hsp90 inhibitor, in plasma samples by high-performance liquid chromatography and its application to pharmacokinetics in rats. J Pharm Biomed Anal. 2010 Dec 1;53(4):1048-52. Epub 2010 Jul 6. PubMed PMID: 20675090.
7: Jin L, Xiao CL, Lu CH, Xia M, Xing GW, Xiong S, Liu QY, Liu H, Li YC, Ge F, Wang QD, He QY, Wang YF. Transcriptomic and proteomic approach to studying SNX-2112-induced K562 cells apoptosis and anti-leukemia activity in K562-NOD/SCID mice. FEBS Lett. 2009 Jun 18;583(12):1859-66. Epub 2009 May 8. PubMed PMID: 19427857.
8: Rice JW, Veal JM, Barabasz A, Foley B, Fadden P, Scott A, Huang K, Steed P, Hall S. Targeting of multiple signaling pathways by the Hsp90 inhibitor SNX-2112 in EGFR resistance models as a single agent or in combination with erlotinib. Oncol Res. 2009;18(5-6):229-42. PubMed PMID: 20225761.
9: Okawa Y, Hideshima T, Steed P, Vallet S, Hall S, Huang K, Rice J, Barabasz A, Foley B, Ikeda H, Raje N, Kiziltepe T, Yasui H, Enatsu S, Anderson KC. SNX-2112, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK. Blood. 2009 Jan 22;113(4):846-55. Epub 2008 Oct 23. PubMed PMID: 18948577; PubMed Central PMCID: PMC2630270.

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